Triclosan
Overview
Description
Triclosan (TCS) is an antibacterial and antifungal agent present in some consumer products, including toothpaste, soaps, detergents, toys, and surgical cleaning treatments . It is similar in its uses and mechanism of action to triclocarban . Its efficacy as an antimicrobial agent, the risk of antimicrobial resistance, and its possible role in disrupted hormonal development remains controversial .
Synthesis Analysis
Triclosan methacrylate was synthesized by esterification and, after characterization by FT-IR, was added to an experimental composite . The triclosan methacrylate reduces bacterial adhesion of S. mutans and decreased the formation of bacterial biofilm without affecting important polymer properties .Molecular Structure Analysis
Triclosan targets an enzyme called enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in bacteria . By inhibiting this enzyme, triclosan disrupts the bacterial cell membrane and inhibits bacterial growth .Chemical Reactions Analysis
Triclosan is highly toxic to a variety of aquatic organisms, such as algae and fish . Adverse effects observed include reduced growth, reproduction and survival, and there is evidence of effects on the endocrine system of aquatic organisms at environmentally relevant concentrations .Physical And Chemical Properties Analysis
Triclosan is a white crystalline powder with antimicrobial properties that make it a useful ingredient in soaps, cosmetics, acne medications, deodorants, foot sprays and foot powders, toothpastes, and mouthwashes .Scientific Research Applications
Overview
Triclosan is an antimicrobial agent widely used in personal care products, healthcare settings, and consumer items. Its effectiveness and safety, as well as environmental impact, have been the subject of extensive research.
Applications and Effects
Antimicrobial Efficacy : Triclosan exhibits broad-spectrum antimicrobial effectiveness, making it suitable for high-risk, high-frequency handwashing in health care settings (Jones et al., 2000).
Environmental Impact : Triclosan is detectable in wastewater, surface waters, and sediments, highlighting concerns about its ecological impact and resistance development. Its presence in various environmental matrices has led to investigations into its degradation and bioaccumulation potential (Singer et al., 2002), (Dhillon et al., 2015).
Biodegradation and Toxicity : Studies have shown that triclosan can be degraded by bacterial consortia, but it also exhibits toxicity towards different microbial communities and biofilms in aquatic habitats, raising concerns about its impact on non-target organisms (Hay et al., 2001), (Ricart et al., 2010).
Antimicrobial Resistance : The widespread use of triclosan and its detection in various environments has led to concerns about the development of antimicrobial resistance. Studies suggest that triclosan resistance may contribute to reduced susceptibility to clinically important antimicrobials (Yazdankhah et al., 2006).
Chemical Interactions : Triclosan's role as a substrate and inhibitor of specific enzymes in the human liver highlights its biochemical interactions and potential effects on metabolic processes (Wang et al., 2004).
Safety and Regulations : Reviews of triclosan's safety in consumer products, considering its extensive use and potential risks, have led to recommendations and regulatory actions concerning its use in various applications (Rodricks et al., 2010).
Safety And Hazards
Some short-term animal studies have shown that exposure to high doses of triclosan is associated with a decrease in the levels of some thyroid hormones . Other studies have raised the possibility that exposure to triclosan contributes to making bacteria resistant to antibiotics . At this time, we don’t have enough information available to assess the level of risk that triclosan poses for the development of antibiotic resistance .
Future Directions
The widespread use of triclosan-containing antiseptics and disinfectants may indeed aid in the development of microbial resistance, in particular cross-resistance to antibiotics . Therefore, further efforts to monitor triclosan toxicity at environmental levels are necessary . The safety precaution measures and full commitment to proper legislation in compliance with the environmental protection are needed in order to obtain triclosan good ecological status .
properties
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLINVKFYRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032498 | |
Record name | Triclosan | |
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Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystalline powder; [HSDB] | |
Record name | Triclosan | |
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Boiling Point |
280 to 290 °C (decomposes) | |
Record name | Triclosan | |
Source | DrugBank | |
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Record name | Triclosan | |
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Solubility |
In water, 10 mg/L at 20 °C, Slightly soluble in water, Readily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetone, Readily soluble in organic solvents | |
Record name | Triclosan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |
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Vapor Pressure |
0.0000046 [mmHg] | |
Record name | Triclosan | |
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Mechanism of Action |
Triclosan is a biocidal compound with multiple targets in the cytoplasm and membrane. At lower concentrations, however, triclosan appears bacteriostatic and is seen to target bacteria mainly by inhibiting fatty acid synthesis. Triclosan binds to enoyl-acyl carrier protein reductase enzyme (ENR). This complex has increased affinity for NAD+ and forms a ternary complex. This complex is unable to participate in fatty acid synthesis, weakening the cell membrane and causing cell death. Humans do not have an ENR enzyme, and thus are not affected., Triclosan (TCS) exposure has widely adverse biological effects such as influencing biological reproduction and endocrine disorders. While some studies have addressed TCS-induced expression changes of miRNAs and their related down-stream target genes, no data are available concerning how TCS impairs miRNA expression leading us to study up-stream regulating mechanisms. Four miRNAs (miR-125b, miR-205, miR-142a and miR-203a) showed differential expression between TCS-exposure treatments and the control group; their functions mainly involved fatty acid synthesis and metabolism. TCS exposure led to the up-regulation of mature miR-125b that was concomitant with consistent changes in pri-mir-125b-1 and pri-mir-125b-3 among its 3 pri-mir-125bs. Up-regulation of miR-125b originated from direct shear processes involving the two up-regulated precursors, but not pri-mir-125b2. Increased expression of pri-mir-125b-1 and pri-mir-125b-3 resulted from nfe2l2- and c/ebpa-integration with positive control elements of promoters for the two precursors. The overexpression of transcriptional factors, nfe2l2 and c/ebpa, initiated the promoter activity for the miR-125b precursor. CpG islands and Nfe2l2 were involved in constitutive expression of mir-125b-1 and mir-125b-3. The activities of two promoter regions, -487 to -1bp for pri-mir-125b1 and -1327 to +14bp for pri-mir-125b-3 having binding sites for NFE2 and Nfe2l2/MAF:NFE2, were higher than other regions, further demonstrating that the transcriptional factor Nfe2l2 was involved in the regulation of pri-mir-125b1 and pri-mir-125b-3. TCS's estrogen activity resulted from its effects on GPER, a novel membrane receptor, rather than the classical ERa and ERbeta. These results explain, to some extent, the up-stream mechanism for miR-125b up-regulation, and also provide a guidance to future mechanistic study on TCS-exposure. | |
Record name | Triclosan | |
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Record name | Triclosan | |
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Product Name |
Triclosan | |
Color/Form |
White to off-white crystalline powder | |
CAS RN |
3380-34-5 | |
Record name | Triclosan | |
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Record name | Triclosan | |
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Record name | triclosan | |
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Record name | Phenol, 5-chloro-2-(2,4-dichlorophenoxy)- | |
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Record name | Triclosan | |
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Record name | Triclosan | |
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Record name | TRICLOSAN | |
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Record name | Triclosan | |
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Record name | Triclosan | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
55-57 °C, 54-57.3 °C | |
Record name | Triclosan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Triclosan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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